Ethyl (2,3,5-trimethylphenoxy)acetate
Overview
Description
Ethyl (2,3,5-trimethylphenoxy)acetate is an organic compound belonging to the ester class Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate typically involves the reaction of 2,3,5-trimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2,3,5-trimethylphenol and ethyl acetate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 2,3,5-trimethylphenol and ethyl acetate.
Reduction: 2,3,5-trimethylphenoxyethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl (2,3,5-trimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its ester functionality.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (2,3,5-trimethylphenoxy)acetate involves its interaction with biological molecules through its ester group. The compound can undergo hydrolysis to release 2,3,5-trimethylphenol, which may interact with specific enzymes or receptors in biological systems. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl (2,3,5-trimethylphenoxy)acetate: A similar ester with a methyl group instead of an ethyl group.
2,3,5-Trimethylphenyl acetate: An ester with a similar aromatic structure but different ester group.
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2,3,5-trimethylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-9(2)6-10(3)11(12)4/h6-7H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOVXBANYNJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651833 | |
Record name | Ethyl (2,3,5-trimethylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313988-16-8 | |
Record name | Ethyl (2,3,5-trimethylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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